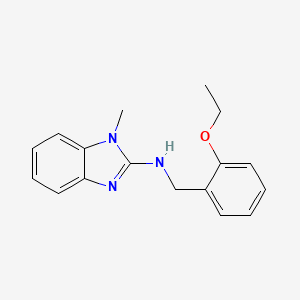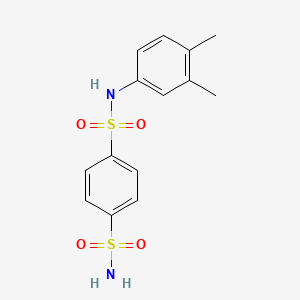![molecular formula C15H12ClN3O5 B5804316 4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'NPC 1161B' and is a member of the imidazole family of compounds.
Wirkmechanismus
The mechanism of action of NPC 1161B is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth, angiogenesis, and inflammation. NPC 1161B has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
NPC 1161B has been shown to have various biochemical and physiological effects. In cancer cells, NPC 1161B induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. In addition, NPC 1161B inhibits the activity of MMPs, leading to the inhibition of angiogenesis. In the brain, NPC 1161B has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and enhancing synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
NPC 1161B has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, NPC 1161B has been shown to have low toxicity in vitro. However, NPC 1161B has some limitations for lab experiments. It is not soluble in water, which can make it difficult to use in certain experiments. In addition, NPC 1161B has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of NPC 1161B. One potential direction is the study of NPC 1161B in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is the study of NPC 1161B in animal models of neurodegenerative diseases to determine its potential neuroprotective effects. Finally, the development of new synthetic methods for NPC 1161B may lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of NPC 1161B involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroformate in the presence of triethylamine to form the intermediate compound, 4-chloro-N-(2-chloroethyl)-2-nitroaniline. This intermediate compound is then reacted with 4-nitrophenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
NPC 1161B has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, NPC 1161B has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, NPC 1161B has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, NPC 1161B has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-11-3-1-10(2-4-11)15(17)18-24-14(20)9-23-13-7-5-12(6-8-13)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJQBNVKJSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)




